molecular formula C10H15N3O B1518984 1-(3-Aminophenyl)-3-propylurea CAS No. 197644-10-3

1-(3-Aminophenyl)-3-propylurea

Cat. No.: B1518984
CAS No.: 197644-10-3
M. Wt: 193.25 g/mol
InChI Key: JDFJOUISURVOOE-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-propylurea is a chemical compound with the molecular formula C₁₂H₁₈N₂O. It is characterized by the presence of an amino group attached to the benzene ring and a propyl group attached to the urea moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-propylurea can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenyl isocyanate with n-propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-propylurea undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitrophenyl)-3-propylurea.

  • Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(3-nitrophenyl)-3-propylurea

  • Reduction: this compound (reverted)

  • Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminophenyl)-3-propylurea has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3-propylurea exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, inhibiting or enhancing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(3-Aminophenyl)-3-propylurea is similar to other urea derivatives and aminophenyl compounds. Some similar compounds include:

  • 1-(3-Aminophenyl)ethanol: This compound has an ethanol group instead of the propyl group.

  • 3-Aminoacetophenone: This compound has an acetyl group attached to the benzene ring.

  • 1-(3-Nitrophenyl)-3-propylurea: This compound has a nitro group instead of the amino group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.

Properties

IUPAC Name

1-(3-aminophenyl)-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJOUISURVOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with N-3-aminophenyl-N'-propylurea to generate the title compound. The N-3-aminophenyl-N'-propylurea was prepared by sequentially treating commercial 3-nitrophenylisocyanate with PrNH2 in THF at 20° C. followed by reduction with Na2S2O4 in THF/H2O at 100° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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